tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate
CAS No.:
Cat. No.: VC19813113
Molecular Formula: C11H20FNO3
Molecular Weight: 233.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20FNO3 |
|---|---|
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | tert-butyl (3R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h8,14H,5-7H2,1-4H3/t8?,11-/m1/s1 |
| Standard InChI Key | BSBXMDFINYFUID-QHDYGNBISA-N |
| Isomeric SMILES | C[C@]1(CN(CCC1O)C(=O)OC(C)(C)C)F |
| Canonical SMILES | CC1(CN(CCC1O)C(=O)OC(C)(C)C)F |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate belongs to the class of N-protected piperidine derivatives. The compound’s IUPAC name reflects its stereochemistry: the (3R,4R) configuration specifies the spatial arrangement of the fluorine, hydroxyl, and methyl groups on the piperidine ring. The tert-butyloxycarbonyl (Boc) group at the nitrogen atom acts as a protective moiety, enhancing stability during synthetic procedures.
Molecular Formula and Physicochemical Properties
The molecular formula of the compound is C<sub>12</sub>H<sub>20</sub>FNO<sub>3</sub>, with a molecular weight of 257.29 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents |
| Stability | Stable under inert conditions |
The fluorine atom at position 3 contributes to electronegativity and hydrogen-bonding potential, while the hydroxyl and methyl groups at position 4 influence steric and electronic interactions .
Synthesis and Manufacturing
The synthesis of tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate involves multi-step organic reactions, emphasizing stereochemical control.
Key Synthetic Steps
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Piperidine Ring Formation: Cyclization of a linear precursor, such as a substituted pentane-1,5-diamine, under acidic or basic conditions.
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Fluorination: Introduction of fluorine via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor® or DAST).
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Hydroxylation and Methylation: Sequential oxidation and alkylation to install the hydroxyl and methyl groups at position 4.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the nitrogen atom .
Optimization Challenges
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Stereoselectivity: Achieving the desired (3R,4R) configuration requires chiral catalysts or resolution techniques.
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Yield Improvement: Side reactions, such as over-fluorination or epimerization, necessitate precise temperature and pH control .
Reactivity and Functionalization
The compound’s functional groups enable diverse chemical transformations, making it a versatile building block in drug discovery.
Fluorine-Specific Reactivity
The C–F bond participates in nucleophilic aromatic substitution (SNAr) reactions, particularly in the presence of electron-withdrawing groups. This reactivity is exploited to introduce aryl or heteroaryl moieties into drug candidates.
Hydroxyl Group Modifications
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Esterification: Conversion to sulfonate or phosphate esters for prodrug applications.
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Oxidation: Transformation to a ketone for further functionalization .
Boc Deprotection
Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) yields the free amine, which can undergo alkylation, acylation, or coupling reactions .
Applications in Medicinal Chemistry
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate is pivotal in designing central nervous system (CNS) therapeutics.
Case Study: Serotonin Receptor Modulators
The compound serves as a precursor to 5-HT<sub>2C</sub> receptor agonists, which are investigated for treating obesity and schizophrenia. Fluorine enhances binding affinity by engaging in dipole interactions with the receptor’s hydrophobic pocket.
Metabolic Stability
Fluorination at position 3 reduces oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of derived pharmaceuticals .
| Hazard | Precaution |
|---|---|
| Irritant | Use gloves and goggles |
| Sensitization Risk | Avoid inhalation |
| Environmental Toxicity | Dispose via incineration |
Handling under fume hoods and storage at 2–8°C in amber vials is recommended .
Industrial and Research Significance
Pharmaceutical companies prioritize this compound for its modularity in synthesizing stereochemically complex molecules. Recent patents highlight its utility in:
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